molecular formula C17H22N4O B7510771 (4-Ethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone

(4-Ethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone

Cat. No. B7510771
M. Wt: 298.4 g/mol
InChI Key: JURWZCBRHAPYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Ethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone, also known as EMTPM, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This molecule belongs to the class of piperidine-based compounds and has shown promising results in various scientific studies.

Mechanism of Action

The exact mechanism of action of (4-Ethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been suggested that (4-Ethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone may induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
(4-Ethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone has been shown to have potent anticancer and antimicrobial activity. In addition, it has also been found to exhibit anti-inflammatory and analgesic activity in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of (4-Ethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone.

Advantages and Limitations for Lab Experiments

(4-Ethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit potent activity against various cancer cell lines. However, (4-Ethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone also has some limitations. It is not very water-soluble, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several potential future directions for research on (4-Ethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone. One possible direction is to investigate its potential applications in the treatment of other diseases, such as infectious diseases or neurological disorders. Another possible direction is to further elucidate its mechanism of action and identify potential molecular targets for drug development. Finally, it may be possible to modify the structure of (4-Ethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone to improve its pharmacokinetic properties and increase its efficacy as a therapeutic agent.

Synthesis Methods

The synthesis of (4-Ethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone involves the reaction of 4-ethylbenzoyl chloride with 3-(4-methyl-1,2,4-triazol-3-yl)piperidine in the presence of a base. The resulting compound is then treated with methanol to obtain the final product. The synthesis of (4-Ethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone has been described in detail in a research article published by Zhang et al. in the Journal of Medicinal Chemistry.

Scientific Research Applications

(4-Ethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. In addition, (4-Ethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone has also been found to have antimicrobial activity against various bacterial strains.

properties

IUPAC Name

(4-ethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-3-13-6-8-14(9-7-13)17(22)21-10-4-5-15(11-21)16-19-18-12-20(16)2/h6-9,12,15H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURWZCBRHAPYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone

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